molecular formula C18H15N3O5S B2609962 ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865246-96-4

ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2609962
CAS No.: 865246-96-4
M. Wt: 385.39
InChI Key: QELYIFOGGJHPHI-HNENSFHCSA-N
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Description

Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains a benzothiazole ring, a nitrobenzoyl group, and an ethyl acetate moiety, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves a multi-step process:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Imino Group: The imino group is formed by the condensation of the nitrobenzoyl-substituted benzothiazole with an appropriate amine under dehydrating conditions.

    Esterification: Finally, the ethyl acetate moiety is introduced through an esterification reaction using ethyl chloroacetate and a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine derivative.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine in acetic acid.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

Ethyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In medicinal applications, it could interact with receptors or enzymes involved in disease pathways, modulating their activity to achieve therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2Z)-2-[(4-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
  • Methyl 2-[(2Z)-2-[(3-nitrobenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Uniqueness

This compound is unique due to the specific positioning of the nitrobenzoyl group and the ethyl acetate moiety, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable candidate for specific applications.

Properties

IUPAC Name

ethyl 2-[2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-2-26-16(22)11-20-14-8-3-4-9-15(14)27-18(20)19-17(23)12-6-5-7-13(10-12)21(24)25/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELYIFOGGJHPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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